

# BAY 73-1449: Chemical Structure and Synthesis Guide

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## Compound of Interest

Compound Name: BAY 73-1449

CAS No.: 693790-96-4

Cat. No.: B1667821

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## Executive Summary

**BAY 73-1449** is a highly selective, high-affinity antagonist of the human prostacyclin receptor (IP receptor). Unlike prostacyclin (PGI<sub>2</sub>) analogs which induce vasodilation and inhibit platelet aggregation via IP receptor activation, **BAY 73-1449** blocks these effects. It has been utilized extensively in cardiovascular research to delineate the physiological roles of the IP receptor, particularly in portal hypertension and inflammatory pain models.

- Primary Target: Prostacyclin Receptor (IP) (IC<sub>50</sub> < 0.1 nM).[1]
- Therapeutic Area: Cardiovascular (Portal Hypertension), Inflammation.
- Chemical Class: Anilinopyrimidine derivative.

## Chemical Structure & Properties

The molecule features a central pyrimidine scaffold substituted at the 4- and 6-positions. The key pharmacophores include a lipophilic 4-benzyloxyphenyl tail (for hydrophobic pocket

binding) and a polar (S)-phenylalanine moiety (mimicking the carboxylate head group of endogenous prostaglandins).

## Physicochemical Data

Property	Value
IUPAC Name	(2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid
CAS Registry Number	693790-96-4
Molecular Formula	C <sub>26</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	425.48 g/mol
SMILES	<chem>O=C(O)Nc1cc(ncn1)-c1ccc(OCc2ccccc2)cc1</chem>
Chirality	S-enantiomer (derived from L-Phenylalanine)
Solubility	Soluble in DMSO (>50 mg/mL); practically insoluble in water.[2]

## Retrosynthetic Analysis

To design a robust synthesis for **BAY 73-1449**, we apply a disconnection approach centered on the pyrimidine core. The molecule can be assembled from three commercially available building blocks:

- 4,6-Dichloropyrimidine: The electrophilic core.
- 4-Benzyloxyphenylboronic acid: The aryl nucleophile for the "tail".
- L-Phenylalanine (ester): The chiral amine nucleophile for the "head".

## Strategic Logic

- Order of Addition: The 4,6-dichloropyrimidine is symmetric. The first substitution (Suzuki coupling) renders the pyrimidine asymmetric. The second substitution (S<sub>N</sub>Ar) installs the chiral amino acid.

- Chiral Integrity: Using L-phenylalanine requires mild conditions to prevent racemization at the alpha-carbon.

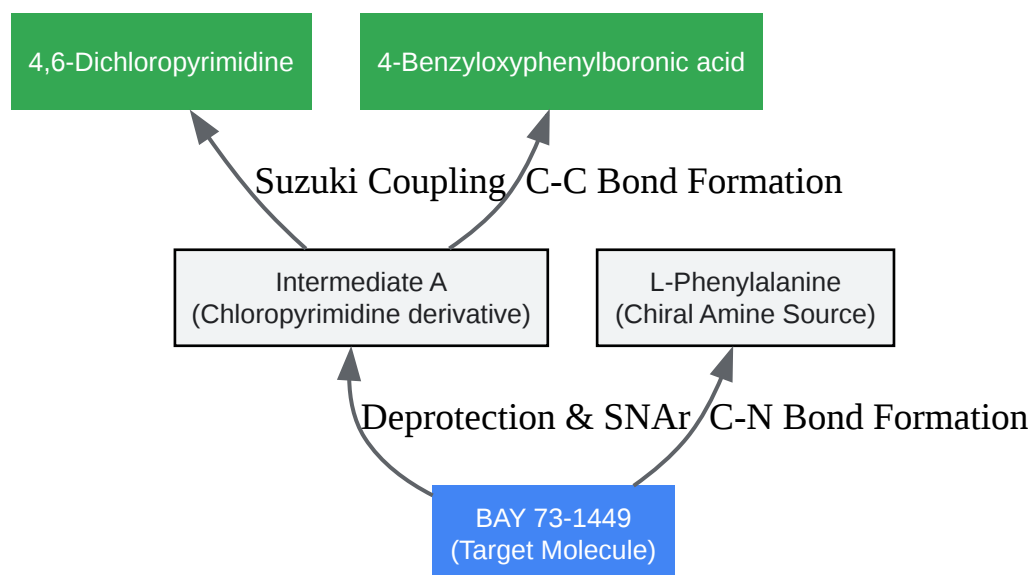


Figure 1: Retrosynthetic disconnection of BAY 73-1449.

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## Detailed Synthesis Protocol

This protocol is reconstructed based on standard medicinal chemistry methodologies for 2,4,6-substituted pyrimidines and consistent with the patent literature for this class of IP antagonists.

### Phase 1: Suzuki-Miyaura Coupling

Objective: Mono-arylation of 4,6-dichloropyrimidine.

- Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Benzyloxyphenylboronic acid (1.0 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1).
- Procedure:
  - Dissolve 4,6-dichloropyrimidine and the boronic acid in degassed DME.
  - Add the aqueous Na<sub>2</sub>CO<sub>3</sub> solution and the palladium catalyst.

- Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.
- Note: Control stoichiometry carefully to minimize bis-arylation.
- Workup: Cool, dilute with ethyl acetate, wash with brine. Dry over MgSO<sub>4</sub> and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc) to isolate 4-chloro-6-[4-(benzyloxy)phenyl]pyrimidine.

## Phase 2: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Objective: Installation of the chiral amino acid moiety.

- Reagents: Intermediate from Phase 1 (1.0 eq), L-Phenylalanine tert-butyl ester hydrochloride (1.2 eq), Triethylamine (3.0 eq).
- Solvent: DMF or n-Butanol.
- Procedure:
  - Dissolve the chloropyrimidine intermediate and the amino acid ester in the solvent.
  - Add triethylamine to neutralize the hydrochloride salt and scavenge HCl generated during substitution.
  - Heat to 90–100°C for 12 hours.
  - Mechanism:<sup>[1][3]</sup> The electron-deficient pyrimidine ring facilitates nucleophilic attack by the amine of phenylalanine.
  - Workup: Dilute with water, extract with ethyl acetate.
  - Purification: Silica gel chromatography to yield the ester-protected **BAY 73-1449**.

## Phase 3: Ester Hydrolysis (Deprotection)

Objective: Unmasking the carboxylic acid to yield the final active drug.

- Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

- Procedure:
  - Dissolve the tert-butyl ester intermediate in DCM.
  - Add TFA dropwise at 0°C.
  - Stir at room temperature for 2–4 hours.
  - Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.
  - Final Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
  - Product: **BAY 73-1449** (White to off-white solid).



Figure 2: Step-by-step synthesis workflow.

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## Mechanism of Action & Pharmacology

**BAY 73-1449** acts as a competitive antagonist at the IP receptor (G-protein coupled receptor).

- Endogenous Ligand: Prostacyclin (PGI<sub>2</sub>).
- Normal Pathway: PGI<sub>2</sub> binds IP receptor

Gs protein activation

Adenylyl Cyclase activation

Increased cAMP

PKA activation

Vasodilation / Platelet Inhibition.

- **BAY 73-1449** Effect: Blocks IP receptor

Prevents cAMP elevation.

This mechanism is critical for researchers studying the constitutive activity of IP receptors or distinguishing between IP-mediated vs. EP-mediated effects of prostaglandins.

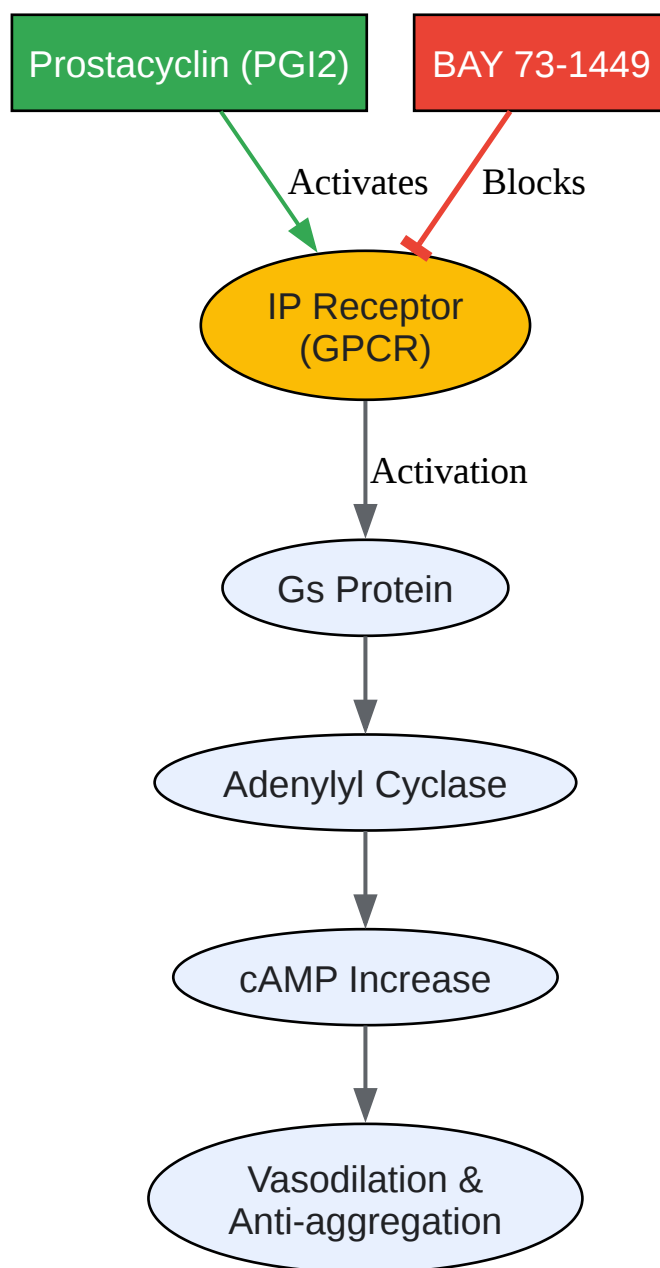


Figure 3: Mechanism of Action - IP Receptor Antagonism.

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[1]

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